"Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" physical and chemical properties
"Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" physical and chemical properties
An In-depth Technical Guide to Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related structural analogs and the broader class of isoxazole derivatives to offer valuable insights for research and development.
Introduction and Strategic Importance
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate belongs to the isoxazole class of five-membered heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. The isoxazole ring is a key feature in numerous biologically active molecules due to its favorable physicochemical properties and ability to engage in various non-covalent interactions with biological targets.[1][2] The substitution pattern, featuring an isobutyl group at the 5-position and an ethyl carboxylate at the 3-position, suggests potential for this molecule as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[3] Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4]
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate consists of a central 1,2-oxazole ring functionalized with an isobutyl group and an ethyl ester.
Caption: Chemical structure of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₅NO₃ | Calculated |
| Molecular Weight | 197.23 g/mol | Calculated |
| CAS Number | Not assigned | Not found in major chemical databases. |
| Appearance | Likely a liquid or low-melting solid | Based on analogs like ethyl 5-oxazolecarboxylate (liquid) and ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate (m.p. 82.5 °C).[3][5] |
| Boiling Point | Estimated >300 °C | By extrapolation from analogs.[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). | General property of similar organic esters. |
Synthesis and Characterization
A plausible and efficient synthetic route for Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate can be adapted from established methods for preparing 3,5-disubstituted isoxazoles.[6] A common approach involves the base-catalyzed cycloaddition-condensation reaction between ethyl nitroacetate and a suitable alkyne.
Proposed Synthetic Workflow
Caption: Proposed synthesis of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate.
Experimental Protocol (Hypothetical)
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To a solution of 4-methyl-1-pentyne in a mixture of water and ethanol, add ethyl nitroacetate.
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Add a catalytic amount of a base, such as sodium hydroxide.
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Heat the mixture with vigorous stirring in a sealed vessel.
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Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the residue using flash column chromatography to yield the desired product.
Characterization
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques:
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¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the oxazole proton, and signals corresponding to the isobutyl group (a doublet, a multiplet, and another doublet).
-
¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the aliphatic carbons of the ethyl and isobutyl groups would be anticipated.
-
FT-IR: Key vibrational bands would be observed for the C=O of the ester, C=N of the oxazole ring, and C-O stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the compound's identity.
Chemical Reactivity and Potential Transformations
The presence of the ester and the isoxazole ring imparts specific reactivity to the molecule.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid. This carboxylic acid derivative can then be used to form amides or other ester derivatives for structure-activity relationship (SAR) studies.
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Isoxazole Ring Opening: The N-O bond in the isoxazole ring is susceptible to reductive cleavage. For instance, catalytic hydrogenation (e.g., using Pd/C) can lead to the opening of the ring, yielding β-enamino ketoesters.[6] This reactivity allows for the transformation of the isoxazole into other valuable synthetic intermediates.
Potential Applications in Drug Discovery and Agrochemicals
While this specific molecule may not have been extensively studied, the isoxazole scaffold is of significant interest in several areas of research and development.
-
Medicinal Chemistry: Isoxazole derivatives have been reported to exhibit a broad range of biological activities, including:
-
Anti-inflammatory: Acting as inhibitors of enzymes like COX-2.[7]
-
Antimicrobial: Showing efficacy against various bacterial and fungal strains.[3][7]
-
Anticancer: Some derivatives have shown antiproliferative activity against various cancer cell lines.[4][8]
-
Wnt/β-catenin Pathway Agonists: This pathway is crucial in cell proliferation and differentiation, making its modulators potential therapeutics for conditions like restenosis.[3]
-
-
Agrochemicals: The isoxazole ring is also a component of some herbicides and pesticides, suggesting potential applications in crop protection.[2]
The title compound serves as a valuable building block for creating libraries of related molecules to explore these potential therapeutic and agricultural applications.
Safety and Handling
No specific safety data for Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is available. However, based on related compounds, the following precautions are recommended:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The related compound, 5-ethyl-1,2-oxazole-3-carboxylic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[9] Similar hazards should be assumed for the title compound.
-
Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information if it becomes available.
Conclusion
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a promising, albeit understudied, chemical entity. Its structural features suggest its utility as a versatile intermediate in the synthesis of novel compounds with potential applications in medicine and agriculture. This guide provides a foundational understanding of its properties and potential, based on the well-established chemistry of the isoxazole scaffold, to aid researchers in their future investigations.
References
-
Caputo, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Chemsrc. Ethyl 5-methyl-1,2-oxazole-3-carboxylate. [Link]
-
PubChem. Ethyl 5-methylisoxazole-3-carboxylate. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(5), 1-10. [Link]
-
PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid. [Link]
-
ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]
-
Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-19. [Link]
-
ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
-
Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Basile, L., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. [Link]
-
Chen, J., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-オキサゾールカルボン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]
